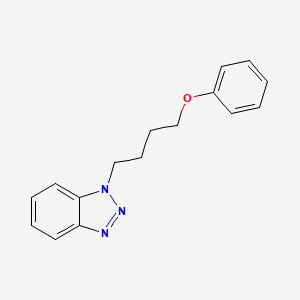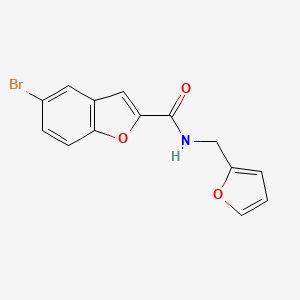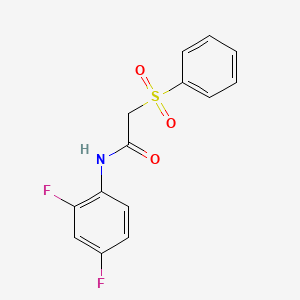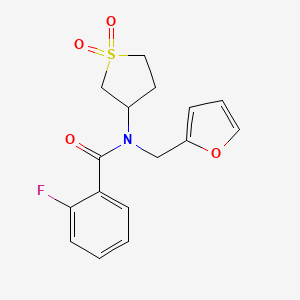![molecular formula C19H25ClN2O3 B4242651 3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- CAS No. 838882-70-5](/img/structure/B4242651.png)
3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]-
Descripción general
Descripción
3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- is a synthetic organic compound with the molecular formula C18H24ClNO3. This compound is characterized by the presence of a benzofuran ring substituted with chlorine and methyl groups, an acetamide group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Acetamide Formation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Morpholine Substitution: Finally, the morpholine ring is attached via a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thio derivatives
Aplicaciones Científicas De Investigación
3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the morpholine ring, resulting in different chemical and biological properties.
N-[3-(4-morpholinyl)propyl]acetamide: Lacks the benzofuran ring, leading to distinct reactivity and applications.
2-(5-chloro-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide: Similar structure but without the methyl groups, affecting its chemical behavior.
Uniqueness
3-Benzofuranacetamide, 5-chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]- is unique due to the combination of its benzofuran ring, chlorine and methyl substitutions, acetamide group, and morpholine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-13-10-16-18(14(2)19(13)20)15(12-25-16)11-17(23)21-4-3-5-22-6-8-24-9-7-22/h10,12H,3-9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRTLHDBUJZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152200 | |
| Record name | 5-Chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-benzofuranacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838882-70-5 | |
| Record name | 5-Chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-benzofuranacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838882-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-benzofuranacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(benzenesulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4242605.png)
![4-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4242609.png)

![2-{[4-(2-hydroxy-2-phenylethoxy)-3-methoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4242618.png)
![2,5-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4242623.png)
![{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4242624.png)
![N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide](/img/structure/B4242632.png)
![ETHYL {[2-(BENZYLCARBAMOYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4242634.png)


